molecular formula C19H17ClFN3O2 B11407786 N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B11407786
M. Wt: 373.8 g/mol
InChI Key: GVLNKUICKXRJDU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a fluorophenyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a diketone with an amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorinated aromatic compound and a suitable catalyst.

    Final Assembly: The final step involves the acylation of the imidazole ring with an acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
  • N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
  • N-(3-chlorophenyl)-2-[4-(4-bromophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Uniqueness

The uniqueness of this compound lies in the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17ClFN3O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide

InChI

InChI=1S/C19H17ClFN3O2/c1-19(2)23-17(12-6-8-14(21)9-7-12)18(26)24(19)11-16(25)22-15-5-3-4-13(20)10-15/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

GVLNKUICKXRJDU-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F)C

Origin of Product

United States

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